6N-Methoxymethyl Tenofovir Disoproxil
Description
6N-Methoxymethyl Tenofovir Disoproxil is a structural analog of Tenofovir Disoproxil (TD), a prodrug of Tenofovir used in antiviral therapies. Its molecular formula is C21H34N5O11P, with a CAS number of 2514954-65-3 . The compound features a methoxymethyl substitution at the 6N position of the purine ring, distinguishing it from other Tenofovir derivatives like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This modification may influence its physicochemical properties, metabolic pathways, and clinical efficacy .
Properties
Molecular Formula |
C₂₁H₃₄N₅O₁₁P |
|---|---|
Molecular Weight |
563.5 |
Synonyms |
5-[[(1R)-2-[6-[(Methoxymethyl)amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- TDP (phosphate salt) shows superior stability over TDF in solid-state formulations, addressing TDF’s instability in alkaline environments .
- TAF’s ester modification allows efficient conversion to Tenofovir diphosphate within peripheral blood mononuclear cells (PBMCs), reducing systemic exposure and renal toxicity .
Pharmacokinetic and Efficacy Profiles
Bioavailability and Metabolism
- TDF: Hydrolyzed to Tenofovir in plasma, leading to high systemic exposure and renal accumulation. Linked to nephrotoxicity and bone density loss .
- TAF: Metabolized intracellularly, achieving 90% lower plasma Tenofovir levels than TDF while maintaining efficacy. Reduces renal and bone toxicity risks .
- This compound: No clinical data available. Structural similarity to TD suggests it may follow similar hydrolysis pathways, but the methoxymethyl group could alter metabolic stability or tissue distribution .
Clinical Efficacy
- TDF vs. TAF : Meta-analyses show comparable HBV/HIV suppression rates (e.g., HBV DNA reduction: TDF 4.01 log10 IU/mL vs. TAF 4.13 log10 IU/mL), but TAF demonstrates superior renal safety (e.g., lower urinary β2-microglobulin levels) .
- This compound: Efficacy data absent; preclinical studies are needed to assess antiviral activity relative to TDF/TAF.
Key Findings :
- TAF’s reduced plasma Tenofovir levels correlate with fewer renal adverse events, making it preferable for long-term use .
Manufacturing and Stability
- TDF : Requires strict pH control during formulation due to alkaline instability .
- TDP : Easier to manufacture with improved solid-state stability, reducing storage costs .
- This compound: Synthesis complexity may increase due to the methoxymethyl group. Analytical methods (e.g., RP-HPLC) used for TDF could be adapted but require validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
